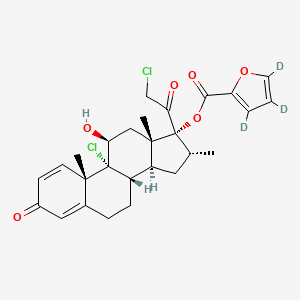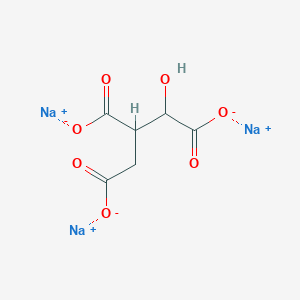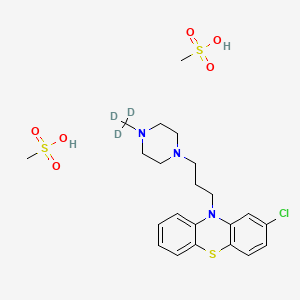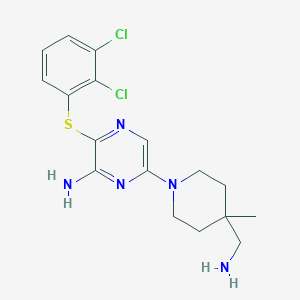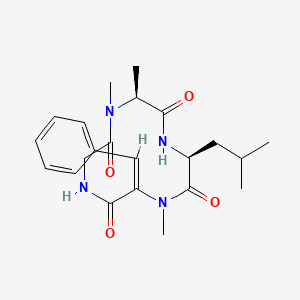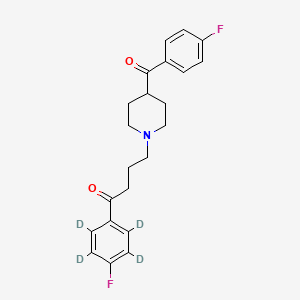
Lenperone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenperone-d4 is a deuterated derivative of Lenperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C22H19D4F2NO2, and it has a molecular weight of 375.44 .
Méthodes De Préparation
The synthesis of Lenperone-d4 involves the incorporation of deuterium atoms into the Lenperone molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(4-fluorobenzoyl)piperidine.
Deuteration: The incorporation of deuterium atoms is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Final Product: The final product, this compound, is obtained through purification and characterization processes.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes and not for large-scale industrial applications .
Analyse Des Réactions Chimiques
Lenperone-d4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Lenperone-d4 has several scientific research applications, including:
Proteomics Research: this compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetic Studies: The deuterated form of Lenperone is used in pharmacokinetic studies to track the metabolism and distribution of the compound in biological systems.
Isotope Labeling: this compound is used in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Mécanisme D'action
The mechanism of action of Lenperone-d4 is similar to that of Lenperone. It acts as an antagonist at dopamine receptors, particularly the D2 receptor. By blocking these receptors, this compound inhibits the effects of dopamine, leading to its antipsychotic and antiemetic properties. The molecular targets and pathways involved include the dopaminergic pathways in the brain .
Comparaison Avec Des Composés Similaires
Lenperone-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in research studies. Similar compounds include:
Lenperone: The non-deuterated form of Lenperone, used as an antipsychotic and antiemetic agent.
Declenperone: Another butyrophenone derivative with similar pharmacological properties.
Milenperone: A related compound with antipsychotic effects.
This compound stands out due to its use in isotope labeling and pharmacokinetic studies, which are not typically performed with non-deuterated analogs .
Propriétés
Formule moléculaire |
C22H23F2NO2 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D |
Clé InChI |
WCIBOXFOUGQLFC-KNIGXJNHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)[2H])[2H])F)[2H] |
SMILES canonique |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


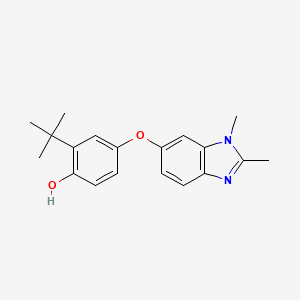
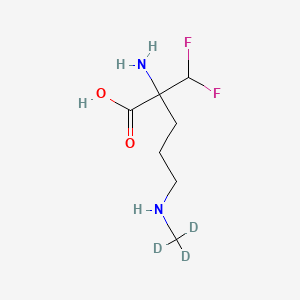
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
